Cadmium sulfate octahydrate
Overview
Description
Cadmium sulfate octahydrate is an inorganic compound with the chemical formula ( \text{CdSO}_4 \cdot 8 \text{H}_2\text{O} ). It is a white, hygroscopic solid that is highly soluble in water. This compound is commonly used in various industrial applications, including electroplating and as a precursor for cadmium-based pigments .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cadmium sulfate octahydrate can be synthesized by reacting cadmium metal, cadmium oxide, or cadmium hydroxide with dilute sulfuric acid. The reactions are as follows: [ \text{Cd} + \text{H}_2\text{SO}_4 \rightarrow \text{CdSO}_4 + \text{H}_2 ] [ \text{CdO} + \text{H}_2\text{SO}_4 \rightarrow \text{CdSO}_4 + \text{H}_2\text{O} ]
Industrial Production Methods: In industrial settings, this compound is typically produced by dissolving cadmium metal or cadmium oxide in sulfuric acid, followed by crystallization to obtain the octahydrate form .
Types of Reactions:
Oxidation: Cadmium sulfate can undergo oxidation reactions, although it is more commonly involved in reduction processes.
Reduction: Cadmium sulfate can be reduced to cadmium metal using reducing agents such as hydrogen gas.
Substitution: It can participate in substitution reactions where the sulfate ion is replaced by other anions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate.
Reduction: Hydrogen gas or other reducing agents.
Substitution: Various anions like chloride or nitrate in aqueous solutions.
Major Products:
Reduction: Cadmium metal.
Substitution: Cadmium chloride, cadmium nitrate, etc.
Scientific Research Applications
Cadmium sulfate octahydrate has a wide range of applications in scientific research:
Chemistry: Used as a precursor for cadmium-based pigments and in the preparation of cadmium standards.
Biology: Employed in studies involving cadmium toxicity and its effects on biological systems.
Medicine: Investigated for its potential use in cancer treatment due to its cytotoxic properties.
Industry: Utilized in electroplating, as an electrolyte in Weston cells, and in the manufacture of phosphors.
Mechanism of Action
The mechanism by which cadmium sulfate octahydrate exerts its effects involves the interaction of cadmium ions with various molecular targets. Cadmium ions can bind to proteins and enzymes, disrupting their normal function. This can lead to oxidative stress, DNA damage, and apoptosis (programmed cell death). The pathways involved include the generation of reactive oxygen species and the activation of stress response pathways .
Comparison with Similar Compounds
- Cadmium acetate
- Cadmium chloride
- Cadmium nitrate
Comparison:
- Cadmium acetate: Similar in terms of cadmium content but differs in its acetate anion, making it more suitable for certain organic reactions.
- Cadmium chloride: More commonly used in laboratory settings due to its higher solubility in water.
- Cadmium nitrate: Used in similar applications but has different solubility and reactivity properties.
Uniqueness: Cadmium sulfate octahydrate is unique due to its high solubility in water and its specific applications in electroplating and as an electrolyte in Weston cells .
Properties
IUPAC Name |
cadmium(2+);trisulfate;octahydrate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3Cd.3H2O4S.8H2O/c;;;3*1-5(2,3)4;;;;;;;;/h;;;3*(H2,1,2,3,4);8*1H2/q3*+2;;;;;;;;;;;/p-6 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGHQMAQBLOTWPQ-UHFFFAOYSA-H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.O.O.O.O.O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Cd+2].[Cd+2].[Cd+2] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cd3H16O20S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0020230 | |
Record name | Cadmium sulfate (1:1) hydrate (3:8) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0020230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
769.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7790-84-3 | |
Record name | Cadmium sulfate (1:1) hydrate (3:8) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0020230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CADMIUM SULFATE OCTAHYDRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MWX6F604BL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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